1-[3-(1-Propylsulfonylpyrrolidine-2-carbonyl)imidazolidin-1-yl]propan-1-one
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Overview
Description
1-[3-(1-Propylsulfonylpyrrolidine-2-carbonyl)imidazolidin-1-yl]propan-1-one is a complex organic compound featuring a pyrrolidine ring, an imidazolidine ring, and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Propylsulfonylpyrrolidine-2-carbonyl)imidazolidin-1-yl]propan-1-one typically involves multiple steps:
Formation of Pyrrolidine-2-carbaldehyde: This can be achieved through the oxidation of pyrrolidine derivatives.
Synthesis of Imidazolidine Ring: The imidazolidine ring can be synthesized via cyclization reactions involving appropriate diamines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrrolidine-2-carbaldehyde with the imidazolidine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Propylsulfonylpyrrolidine-2-carbonyl)imidazolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(1-Propylsulfonylpyrrolidine-2-carbonyl)imidazolidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used to study biological pathways and mechanisms due to its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 1-[3-(1-Propylsulfonylpyrrolidine-2-carbonyl)imidazolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one Derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Imidazolidine Derivatives: Compounds with imidazolidine rings also exhibit similar chemical reactivity and applications.
Uniqueness
1-[3-(1-Propylsulfonylpyrrolidine-2-carbonyl)imidazolidin-1-yl]propan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds .
Properties
IUPAC Name |
1-[3-(1-propylsulfonylpyrrolidine-2-carbonyl)imidazolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-3-10-22(20,21)17-7-5-6-12(17)14(19)16-9-8-15(11-16)13(18)4-2/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNHWKRQYLOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)N2CCN(C2)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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